4-[[(1,5-Dimethylpyrazol-4-yl)amino]methyl]-2-methoxyphenol;hydrochloride

Catalog No.
S12698716
CAS No.
M.F
C13H18ClN3O2
M. Wt
283.75 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
4-[[(1,5-Dimethylpyrazol-4-yl)amino]methyl]-2-meth...

Product Name

4-[[(1,5-Dimethylpyrazol-4-yl)amino]methyl]-2-methoxyphenol;hydrochloride

IUPAC Name

4-[[(1,5-dimethylpyrazol-4-yl)amino]methyl]-2-methoxyphenol;hydrochloride

Molecular Formula

C13H18ClN3O2

Molecular Weight

283.75 g/mol

InChI

InChI=1S/C13H17N3O2.ClH/c1-9-11(8-15-16(9)2)14-7-10-4-5-12(17)13(6-10)18-3;/h4-6,8,14,17H,7H2,1-3H3;1H

InChI Key

MGQAARRQOWCNOE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=NN1C)NCC2=CC(=C(C=C2)O)OC.Cl

4-[[(1,5-Dimethylpyrazol-4-yl)amino]methyl]-2-methoxyphenol;hydrochloride is a chemical compound characterized by its unique structure, which includes a methoxy group, an amino group, and a pyrazole moiety. The compound's molecular formula is C12H16N4O2HClC_{12}H_{16}N_{4}O_{2}\cdot HCl, and it has a molecular weight of approximately 280.74 g/mol. This compound is typically encountered as a hydrochloride salt, which enhances its solubility in water and facilitates its use in biological applications.

Due to the presence of functional groups such as amino and methoxy. For instance, it can undergo:

  • Nucleophilic substitution: The amino group can react with electrophiles, leading to the formation of new amine derivatives.
  • Acid-base reactions: The hydrochloride form allows for protonation and deprotonation reactions, affecting its solubility and reactivity.
  • Condensation reactions: The methoxy group can participate in condensation with aldehydes or ketones under acidic conditions.

Research indicates that 4-[[(1,5-Dimethylpyrazol-4-yl)amino]methyl]-2-methoxyphenol;hydrochloride exhibits significant biological activities. It has been studied for its potential as an anti-inflammatory agent and has shown promise in inhibiting certain enzymes involved in inflammatory pathways. Additionally, its structure suggests possible interactions with various biological targets, including receptors involved in pain and inflammation modulation.

The synthesis of 4-[[(1,5-Dimethylpyrazol-4-yl)amino]methyl]-2-methoxyphenol;hydrochloride typically involves several steps:

  • Preparation of the Pyrazole Derivative: Starting from appropriate precursors, such as hydrazines and carbonyl compounds, to form the pyrazole ring.
  • Aminomethylation: The introduction of the aminomethyl group occurs through a reaction with formaldehyde or paraformaldehyde in the presence of an acid catalyst.
  • Formation of Hydrochloride Salt: The final product can be converted into its hydrochloride form by treatment with hydrochloric acid.

This multi-step synthesis allows for the careful construction of the desired molecular architecture while maintaining high purity levels.

4-[[(1,5-Dimethylpyrazol-4-yl)amino]methyl]-2-methoxyphenol;hydrochloride has potential applications in various fields:

  • Pharmaceuticals: As a candidate for drug development targeting inflammatory diseases or pain management.
  • Biochemistry: In studies involving enzyme inhibition or receptor binding assays.
  • Chemical Research: As a building block for synthesizing more complex organic molecules.

Interaction studies have demonstrated that 4-[[(1,5-Dimethylpyrazol-4-yl)amino]methyl]-2-methoxyphenol;hydrochloride can bind to specific biological targets. Molecular docking studies suggest that it may interact with enzymes such as cyclooxygenases or lipoxygenases, which are crucial in inflammatory processes. These interactions highlight its potential as a therapeutic agent.

Several compounds share structural similarities with 4-[[(1,5-Dimethylpyrazol-4-yl)amino]methyl]-2-methoxyphenol;hydrochloride. Below is a comparison highlighting their unique features:

Compound NameStructure FeaturesUnique Properties
4-Aminomethyl-2-methoxyphenol hydrochlorideAminomethyl and methoxy groupsUsed as an intermediate in dye synthesis
4-Amino-2-methoxyphenolAmino and methoxy groupsKnown for its antioxidant properties
5-Methyl-1H-pyrazolePyrazole ringExhibits different biological activities
3-(4-Methoxyphenyl)-7-hydroxycoumarinCoumarin structureNotable for its anti-cancer properties

The uniqueness of 4-[[(1,5-Dimethylpyrazol-4-yl)amino]methyl]-2-methoxyphenol;hydrochloride lies in its specific combination of the pyrazole moiety with aminomethyl and methoxy functionalities, which may confer distinct pharmacological effects compared to similar compounds.

The International Union of Pure and Applied Chemistry (IUPAC) name 4-[[(1,5-Dimethylpyrazol-4-yl)amino]methyl]-2-methoxyphenol;hydrochloride precisely defines its molecular architecture. The name delineates three critical components:

  • A 1,5-dimethylpyrazole ring substituted at positions 1 and 5 with methyl groups.
  • An aminomethyl linker (-CH₂-NH-) bridging the pyrazole and phenolic moieties.
  • A 2-methoxyphenol group, where a methoxy (-OCH₃) substituent occupies the ortho position relative to the hydroxyl group on the benzene ring.

Table 1: Molecular Descriptors of 4-[[(1,5-Dimethylpyrazol-4-yl)amino]methyl]-2-methoxyphenol;hydrochloride

PropertyData
Molecular FormulaC₁₃H₁₈ClN₃O₂
Molecular Weight283.75 g/mol
IUPAC Name4-[[(1,5-Dimethylpyrazol-4-yl)amino]methyl]-2-methoxyphenol;hydrochloride
Structural FeaturesPyrazole ring, phenolic group, aminomethyl linker, hydrochloride salt

The hydrochloride salt formation at the aminomethyl group enhances solubility, a common modification in pharmaceutical chemistry to improve bioavailability. Crystallographic studies reveal planar geometry in the pyrazole ring and non-covalent interactions between the phenolic hydroxyl and the hydrochloride counterion, stabilizing the molecular conformation.

Historical Context in Heterocyclic Compound Research

Heterocyclic chemistry, dating to the 19th century, has been pivotal in drug discovery. The pyrazole ring, first synthesized by Ludwig Knorr in 1883 via the condensation of ethyl acetoacetate with phenylhydrazine, marked a milestone in accessing nitrogen-containing heterocycles. Knorr’s work laid the foundation for exploring pyrazole derivatives, which now constitute 68% of marketed drugs.

The integration of pyrazole with phenolic structures emerged in the late 20th century, driven by the need to combine the metabolic stability of heterocycles with the antioxidant properties of phenols. The target compound exemplifies this synergy, where the pyrazole ring confers rigidity and hydrogen-bonding capacity, while the 2-methoxyphenol moiety introduces redox activity. Modern synthetic methods, such as microwave-assisted cyclization and catalytic amination, have streamlined the production of such hybrids, reducing reaction times from hours to minutes compared to traditional reflux techniques.

Evolutionary Milestones in Pyrazole-Phenol Hybrid Synthesis

  • 1883: Knorr’s synthesis of pyrazolone derivatives.
  • 1950s: Development of Mannich reactions to introduce aminomethyl linkers.
  • 2000s: Adoption of green chemistry principles (e.g., solvent-free conditions) for eco-efficient synthesis.
  • 2020s: Computational modeling to predict pyrazole-phenol interactions with biological targets.

This compound’s design reflects iterative advancements in regioselective alkylation and salt formation, enabling precise control over solubility and steric effects. Its structural complexity underscores the maturation of heterocyclic chemistry from empirical discovery to rational design.

Hydrogen Bond Acceptor Count

4

Hydrogen Bond Donor Count

3

Exact Mass

283.1087545 g/mol

Monoisotopic Mass

283.1087545 g/mol

Heavy Atom Count

19

Dates

Last modified: 08-09-2024

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